molecular formula C16H25NO3S B239332 2-Tert-butyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether

2-Tert-butyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether

Cat. No. B239332
M. Wt: 311.4 g/mol
InChI Key: KNIGNLRYZBYFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

2-Tert-butyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether acts as a potent and selective inhibitor of PKC activity. It binds to the catalytic domain of PKC and prevents its activation by blocking the binding of ATP to the enzyme. This results in the inhibition of downstream signaling pathways that are regulated by PKC, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antiproliferative and proapoptotic effects in various cancer cell lines. It has also been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to exhibit cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Tert-butyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether is its potent and selective inhibition of PKC activity. This makes it an ideal tool for studying the role of PKC in various cellular processes and diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-Tert-butyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-Tert-butyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether involves the reaction of 2-tert-butyl-4-chloro-phenol with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-Tert-butyl-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether has been extensively studied for its potential use in scientific research. It has been found to exhibit potent and selective inhibition of protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-(3-tert-butyl-4-ethoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C16H25NO3S/c1-5-20-15-9-8-13(12-14(15)16(2,3)4)21(18,19)17-10-6-7-11-17/h8-9,12H,5-7,10-11H2,1-4H3

InChI Key

KNIGNLRYZBYFKV-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(C)(C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(C)(C)C

Origin of Product

United States

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